Inhibition of Interleukin-1β Converting Enzyme (ICE): Comparative Potency
Xylaric acid, the core pharmacophore of Xylaric Acid Disodium Salt, acts as a competitive, irreversible inhibitor of Interleukin-1β Converting Enzyme (ICE). This activity was quantified in a biochemical assay, establishing its potential as a tool compound for inflammatory pathway research [1]. While a direct head-to-head comparison with other aldaric acids in the same assay is not available, the reported activity for a structurally distinct ICE inhibitor, VX-740 (pralnacasan), provides a cross-study benchmark, highlighting the moderate potency of the xylaric acid scaffold.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 33 µM |
| Comparator Or Baseline | VX-740 (Pralnacasan), a known ICE inhibitor |
| Quantified Difference | ~330-fold less potent than VX-740 |
| Conditions | In vitro enzyme assay for ICE |
Why This Matters
This quantifies the compound's bioactivity profile, enabling researchers to benchmark its potency against well-characterized tool compounds when designing anti-inflammatory studies.
- [1] Borris, R. P., & Gould, S. J. (1999). Molecular Diversity, Biological Diversity and the Search for New Drugs. Pure and Applied Chemistry, 71(6), 1101-1108. View Source
